rac 4-Amino Deprenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

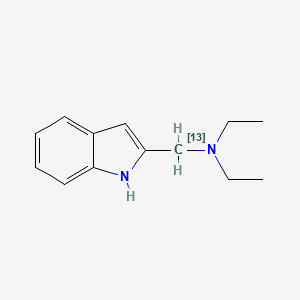

Rac 4-Amino Deprenyl (also known as 4-AD) is an important molecule in the field of biochemistry. It is a derivative of the amino acid phenylalanine, and it is used in a variety of scientific research applications. 4-AD has a number of biochemical and physiological effects, and it is also used in laboratory experiments.

Scientific Research Applications

Proteomics Research

“rac 4-Amino Deprenyl” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, studying their interactions, and identifying their modifications.

Kinetic Resolution of Racemic Amines

“rac 4-Amino Deprenyl” has been used in the kinetic resolution of racemic amines to enantiopure (S)-amines . This process involves a biocatalytic cascade employing Amine Dehydrogenase and Alanine Dehydrogenase . This application is significant in the field of stereochemistry, which is crucial in drug design and development.

Stable Isotope Resolved Metabolomics

“2-[(Diethylamino)methyl-13C]indole” has been used in stable isotope resolved metabolomics (SIRM) studies . SIRM is a technique that uses stable (non-radioactive) isotopes to trace the flow of atoms through metabolic pathways. This compound could be used to uncover the dynamic biochemical landscape of gut microbiome-host organ communications .

Synthesis of Bioactive Compounds

Indole derivatives, such as “2-[(Diethylamino)methyl-13C]indole”, have been used in the synthesis of bioactive compounds . These compounds have shown various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmaceutical Applications

Indole derivatives have been found in many important synthetic drug molecules . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Chiral Amine Precursors

Indole derivatives are important precursors of numerous small molecule pharmaceuticals, agrochemicals, and fine chemicals . The asymmetric synthesis of amines from prochiral carbonyls and ammonia has been acknowledged as one of the most highly desired transformations industrially .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as deprenyl, target the b-isoform of monoamine oxidase (mao-b) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

Compounds like deprenyl, which are monoamine oxidase inhibitors, work by decreasing the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . This can lead to an increase in cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Biochemical Pathways

It’s known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It’s known that these compounds are useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .

Result of Action

It’s known that monoamine oxidase inhibitors can have anti-inflammatory effects in the central nervous system and a variety of non-central nervous system tissues .

properties

IUPAC Name |

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-DETAZLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)